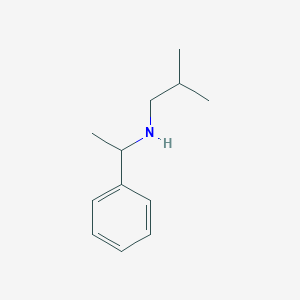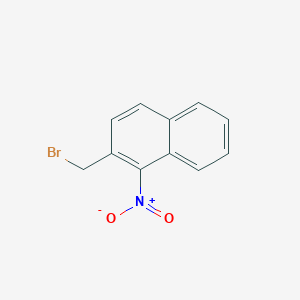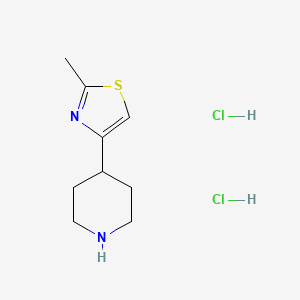
Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine: is an organic compound with the molecular formula C10H14N2O . . This compound is of interest due to its unique structure, which combines a pyridine ring with a tetrahydrofuran ring, linked by a methanamine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine typically involves the reaction of pyridine derivatives with tetrahydrofuran derivatives under specific conditions. One common method involves the use of metal-free hypervalent iodine/TEMPO mediated oxidation of amines . This approach is efficient and provides diverse products under milder reaction conditions in excellent yields.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, sourcing, and procurement . The specific methods used can vary depending on the desired purity and scale of production.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions, particularly electrophilic substitution due to the presence of the pyridine ring.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Substitution: Various electrophilic reagents can be used depending on the desired substitution pattern.
Major Products:
Oxidation Products: Aldehydes and ketones.
Substitution Products: Substituted pyridine derivatives.
Applications De Recherche Scientifique
Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets and pathways. It is known to interact with cytochrome P450 enzymes, particularly cytochrome P450 2A6 . This interaction can influence the metabolism of other compounds and potentially lead to various biological effects.
Comparaison Avec Des Composés Similaires
(5-pyridin-3-ylfuran-2-yl)methanamine: A similar compound with a furan ring instead of a tetrahydrofuran ring.
N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine: Another related compound with a methyl group substitution.
Uniqueness: Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine is unique due to the presence of both a pyridine ring and a tetrahydrofuran ring, which can confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
oxolan-3-yl(pyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H14N2O/c11-10(9-3-5-13-7-9)8-2-1-4-12-6-8/h1-2,4,6,9-10H,3,5,7,11H2 |
Clé InChI |
LYPKOUNPEXXXLQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1C(C2=CN=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B15307505.png)






